1-(Methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
1-(Methylsulfonyl)azetidine-3-carboxamide is a small organic compound with the molecular formula C6H10N2O3S. This compound is classified as an azetidine derivative and features a sulfonamide functional group attached to the azetidine ring.
Mechanism of Action
Target of Action
MSAC is primarily targeted towards the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
MSAC interacts with STAT3 by binding to it with high affinity . This binding inhibits the phosphorylation and DNA-binding activity of STAT3, thereby disrupting the formation of STAT3 dimers . This disruption prevents STAT3 from translocating to the nucleus and binding to specific DNA-response elements in target gene promoters, thus inhibiting gene transcription .
Biochemical Pathways
The inhibition of STAT3 by MSAC affects various biochemical pathways. STAT3 is involved in many signaling pathways, including the JAK-STAT signaling pathway, which is crucial for many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, MSAC can disrupt these pathways and their downstream effects.
Result of Action
The inhibition of STAT3 by MSAC has several cellular effects. It has been shown to inhibit cell growth, reduce colony survival, and induce apoptosis in human breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)azetidine-3-carboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Comparison with Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.
N-Methylazetidine-3-carboxamide: A compound with a methyl group attached to the nitrogen atom of the azetidine ring.
Azetidine-3-sulfonamide: A compound with a sulfonamide group attached to the azetidine ring.
Uniqueness: 1-(Methylsulfonyl)azetidine-3-carboxamide is unique due to the presence of both a sulfonamide and a carboxamide group on the azetidine ring. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-11(9,10)7-2-4(3-7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPMKCQKVQOZHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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